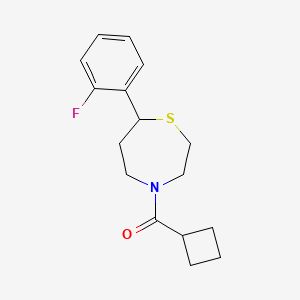

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

cyclobutyl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNOS/c17-14-7-2-1-6-13(14)15-8-9-18(10-11-20-15)16(19)12-4-3-5-12/h1-2,6-7,12,15H,3-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOJZYDRBMPPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the reaction of a cyclobutyl ketone with a fluorophenyl amine under acidic conditions to form the intermediate. This intermediate is then reacted with a thioamide to form the thiazepane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and improved purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression. Similar compounds have shown efficacy in targeting polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis in cancer cells. Inhibition of PLK4 can lead to reduced cell proliferation and increased apoptosis in cancer cell lines .

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter levels. Compounds with similar structures have been shown to inhibit monoamine oxidase B (MAO-B), potentially increasing dopamine levels and alleviating symptoms associated with neurodegenerative diseases like Parkinson's disease.

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits in metabolic disorders and cancer .

- Receptor Modulation : Its interaction with specific receptors could modulate physiological responses, making it a candidate for drug development targeting various diseases.

Case Study 1: Anticancer Mechanism

A study evaluated the anticancer properties of this compound through in vitro assays. The results demonstrated that the compound significantly reduced cell viability in several cancer cell lines by inducing centrosome removal and p53 stabilization, leading to cell cycle arrest .

Case Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, the compound was tested for its ability to inhibit MAO-B. Results indicated that modifications to the structure enhanced its inhibitory activity against MAO-B, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of methanone derivatives with heterocyclic and aryl substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Methanone Derivatives

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., chlorophenyl or methoxyphenyl derivatives), as fluorine often reduces oxidative degradation .

Lipophilicity and Pharmacokinetics: Cyclobutyl groups increase lipophilicity relative to smaller alkyl chains (e.g., methyl or ethyl), which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with polar groups in compounds like 2-(2-methoxyphenyl)ethanone derivatives .

Regulatory and Safety Profiles :

- Several analogs (e.g., JWH-018, 4-MMC) listed in are associated with psychoactive effects and regulatory restrictions. The fluorophenyl-thiazepane structure may evade current drug legislation but poses similar abuse risks .

Research Findings and Gaps

- Biological Data: Limited empirical studies exist on this specific compound. However, analogs like 3-MeO-PCE () and indole-methanones () exhibit hallucinogenic or stimulant effects, implying possible shared mechanisms of action.

- Synthetic Challenges : The 1,4-thiazepane ring’s synthesis may require specialized cyclization techniques compared to simpler piperazine or pyrrolidine analogs .

Biological Activity

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound with potential pharmacological applications. Its structure incorporates a cyclobutyl moiety and a thiazepan ring, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, particularly those related to leukotriene metabolism. The primary mechanism involves the inhibition of leukotriene A-4 hydrolase (LTA4H), which plays a crucial role in the production of pro-inflammatory mediators.

Inhibition of Inflammatory Pathways

This compound has demonstrated significant inhibitory effects on leukotriene synthesis:

- Leukotriene A-4 Hydrolase Inhibition : This compound inhibits LTA4H, leading to reduced levels of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. This action suggests potential therapeutic applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .

Antimicrobial Activity

Preliminary studies indicate that the compound may exhibit antimicrobial properties. Its efficacy against certain bacterial strains has been observed, making it a candidate for further exploration in antimicrobial therapy.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Efficacy Level |

|---|---|---|

| Anti-inflammatory | Inhibition of LTA4H | High |

| Antimicrobial | Inhibition of bacterial growth | Moderate |

Table 2: Case Study Results

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Anti-inflammatory | Animal Model | Significant reduction in inflammation markers |

| Antimicrobial | In vitro | Effective against S. aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.